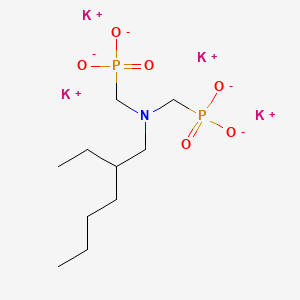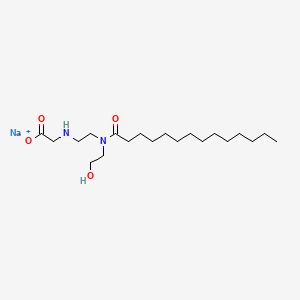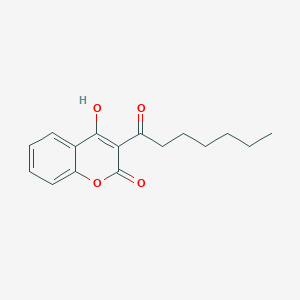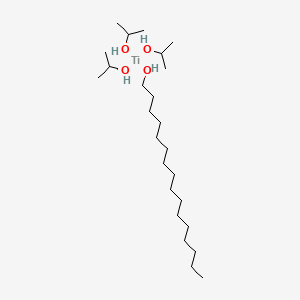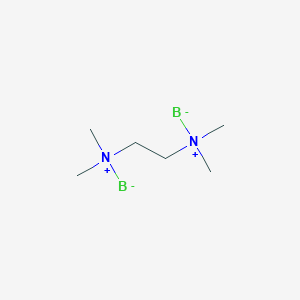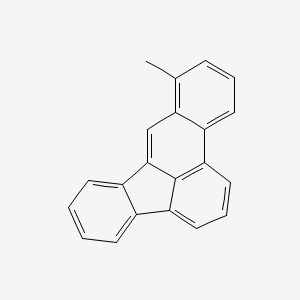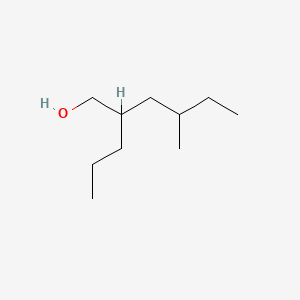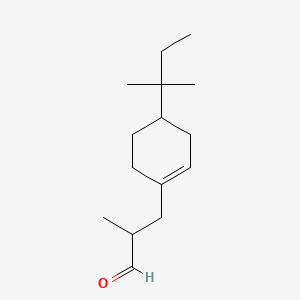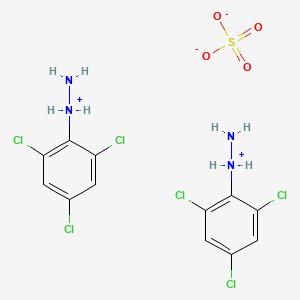
amino-(2,4,6-trichlorophenyl)azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-(2,4,6-trichlorophenyl)azanium;sulfate is a chemical compound that features a trichlorophenyl group attached to an azanium ion, paired with a sulfate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate typically involves the reaction of 2,4,6-trichloroaniline with sulfuric acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. One common method involves dissolving 2,4,6-trichloroaniline in ethanol and then adding sulfuric acid dropwise while maintaining the temperature below 50°C. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Amino-(2,4,6-trichlorophenyl)azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Amino-(2,4,6-trichlorophenyl)azanium;sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichlorophenyl group into various molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of amino-(2,4,6-trichlorophenyl)azanium;sulfate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfate counterion may also play a role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: A precursor in the synthesis of amino-(2,4,6-trichlorophenyl)azanium;sulfate.
2,4,6-Trichlorophenol: Another compound with a trichlorophenyl group, used in different applications.
2,4,6-Trichlorobenzene: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the trichlorophenyl group and the azanium ion, which confer distinct chemical reactivity and potential biological activity. Its sulfate counterion also differentiates it from other similar compounds, providing additional stability and solubility in aqueous solutions .
Properties
CAS No. |
71965-09-8 |
|---|---|
Molecular Formula |
C12H12Cl6N4O4S |
Molecular Weight |
521.0 g/mol |
IUPAC Name |
amino-(2,4,6-trichlorophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H5Cl3N2.H2O4S/c2*7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h2*1-2,11H,10H2;(H2,1,2,3,4) |
InChI Key |
AWBNDKWAKYTKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.C1=C(C=C(C(=C1Cl)[NH2+]N)Cl)Cl.[O-]S(=O)(=O)[O-] |
Related CAS |
5329-12-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


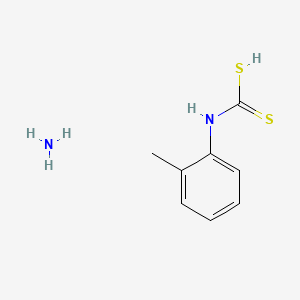
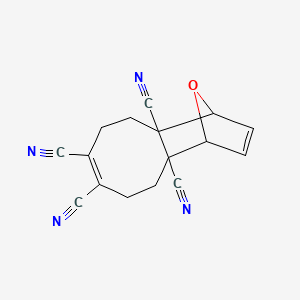
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
